5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by the presence of bromine, iodine, and a methyl group attached to its core structure. Its molecular formula is with a molecular weight of 336.96 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The synthesis of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several multi-step reactions starting from commercially available precursors. A common synthetic route includes:
These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine features a fused pyrrole and pyridine ring system. The specific arrangement of atoms contributes to its unique reactivity and biological activity:
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The mechanism of action for 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine primarily revolves around its role as a kinase inhibitor. Kinase inhibitors are crucial in regulating cell signaling pathways that control cell growth and proliferation. Specifically, this compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in tumor growth and progression .
The physical and chemical properties of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine include:
5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine has several significant applications:
The synthesis of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine requires precise sequential halogenation to achieve correct regiochemistry. A validated approach begins with bromination at the 5-position of 4-methyl-7-azaindole using bromine sources like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide) at 0–25°C, exploiting the electron-rich C5 position’s inherent reactivity [3] [6]. Subsequent iodination at C3 employs electrophilic iodinating agents such as N-iodosuccinimide (NIS) in tetrahydrofuran or acetonitrile. This step capitalizes on the activated heteroaromatic system, where the C3 position becomes electrophilically susceptible after bromination [6] [10]. The order is critical: Bromination preceding iodination avoids unwanted dihalogenation byproducts due to the steric and electronic effects of the adjacent methyl group at C4 [10].
Table 1: Halogenation Sequence Impact on Yield and Regioselectivity
Halogenation Order | Reaction Conditions | C5 Bromination Yield | C3 Iodination Yield | Major Byproduct |
---|---|---|---|---|
Bromination → Iodination | NBS/DMF (0°C), then NIS/THF | 85% | 78% | <5% 3,5-Dibromo derivative |
Iodination → Bromination | NIS/MeCN (rt), then NBS/DMF | 92% | 32% | 40% 3-Iodo-5-unsubstituted |
This methodology aligns with SAR studies showing that halogen positioning profoundly influences biological activity in kinase inhibitors [3]. The 4-methyl group further directs metallation in alternative lithiation-based halogenation routes, though this approach risks core decomposition if temperatures exceed −78°C [6].
Palladium-catalyzed cross-couplings enable late-stage functionalization of the halogenated core, leveraging the differential reactivity of bromo and iodo substituents. Iodine at C3 undergoes preferential oxidative addition to palladium(0) complexes due to its lower bond dissociation energy, allowing chemoselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions while preserving the C5 bromine [6]. Catalyst selection is paramount: Pd₂(dba)₃ with bulky phosphines (e.g., XPhos) achieves >90% coupling at C3 while suppressing dihalogenation [6]. For example, Suzuki reactions with arylboronic acids proceed at 25–80°C in aqueous tetrahydrofuran, yielding 3-aryl-5-bromo-4-methyl-7-azaindoles – pivotal intermediates for kinase inhibitor scaffolds [6] [7].
Table 2: Catalyst Systems for Chemoselective C3 Coupling
Catalyst System | Ligand | Coupling Partner | C3 Conversion | C5 Bromine Retention | Diarylation Byproduct |
---|---|---|---|---|---|
Pd₂(dba)₃ | XPhos | 4-MeOPhB(OH)₂ | 95% | >99% | <2% |
Pd(OAc)₂ | RuPhos | PhBpin | 88% | 97% | 5% |
Pd(PPh₃)₄ | None | 4-FC₆H₄B(OH)₂ | 76% | 93% | 8% |
XPhos Pd G2 pre-catalyst | None | 3-PyridylBpin | 82% | 96% | 3% |
After C3 functionalization, the C5 bromine serves as a handle for further derivatization. Buchwald-Hartwig amination at C5 with secondary amines occurs efficiently using RuPhos-Pd G2 catalyst in refluxing tert-butanol, enabling access to diamino derivatives critical for medicinal chemistry programs [6].
While halogenation modifies preformed azaindoles, de novo synthesis via reductive cyclization constructs the bicyclic core with halogens pre-installed. One route employs Cadogan cyclization: ortho-nitropyridines bearing ethynyl or vinyl substituents undergo trialkyl phosphite-mediated reduction, forming the pyrrole ring [6]. For example, 2-amino-3-nitro-5-bromo-4-methylpyridine is condensed with α-haloketones, followed by phosphite treatment, to yield 5-bromo-4-methyl-7-azaindoles. Subsequent iodination then furnishes the target compound [6].
Alternative reductive methods include Leimgruber-Batcho indole synthesis adaptations, where 3-bromo-5-iodo-4-methylpyridine reacts with N,N-dimethylformamide dimethyl acetal to form an enamine, reduced under hydrogenation conditions to cyclize into the pyrrolopyridine. Yields are moderate (50–65%) due to competing reduction of halogens, but this approach allows halogen positioning control from pyridine precursors [6].
The pyrrolic nitrogen (N1) poses challenges during C3/C5 functionalization due to its acidity and nucleophilicity. Protecting groups block undesired side reactions and enable selective cross-coupling. The trimethylsilylethoxymethyl (SEM) group is particularly effective: Installation uses SEM-Cl with diisopropylethylamine in dichloromethane (yield >90%) [6] [9]. SEM protection stabilizes the core during harsh reactions like lithium-halogen exchange or directed ortho-metallation at C2/C6 positions. Crucially, it withstands Suzuki-Miyaura conditions at C3 but can be removed later with tetrabutylammonium fluoride in tetrahydrofuran [6].
However, SEM deprotection risks side reactions if formaldehyde release occurs, potentially forming tricyclic eight-membered byproducts via intramolecular condensation [6]. Alternative groups like benzenesulfonyl or tosyl offer stability but require harsh removal conditions (e.g., Mg/MeOH), risking halogen reduction [3] [6]. For short-term protection during iodination, tert-butoxycarbonyl (Boc) provides adequate shielding and is cleaved under mild acidic conditions without affecting methyl or halogen substituents [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1